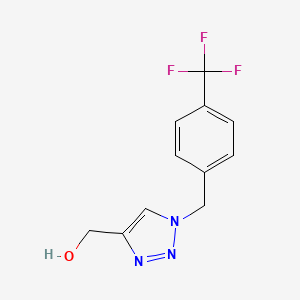

(1-(4-(trifluoromethyl)benzyl)-1H-1,2,3-triazol-4-yl)methanol

Description

Properties

IUPAC Name |

[1-[[4-(trifluoromethyl)phenyl]methyl]triazol-4-yl]methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F3N3O/c12-11(13,14)9-3-1-8(2-4-9)5-17-6-10(7-18)15-16-17/h1-4,6,18H,5,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OADDVCSPUITRPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C=C(N=N2)CO)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F3N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701181446 | |

| Record name | [1-[4-(Trifluoromethyl)benzyl]-1H-1,2,3-triazol-4-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701181446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1232164-02-1 | |

| Record name | [1-[4-(Trifluoromethyl)benzyl]-1H-1,2,3-triazol-4-yl]methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1232164-02-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [1-[4-(Trifluoromethyl)benzyl]-1H-1,2,3-triazol-4-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701181446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

The compound (1-(4-(trifluoromethyl)benzyl)-1H-1,2,3-triazol-4-yl)methanol is a member of the triazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C11H10F3N3O

- CAS Number : 1232164-02-1

This compound features a trifluoromethyl group, which is known to enhance lipophilicity and potentially influence biological interactions.

Antimicrobial Properties

Research indicates that triazole derivatives exhibit significant antimicrobial activity. In a study evaluating various triazole compounds, this compound demonstrated notable efficacy against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound's mechanism appears to involve the inhibition of cell wall synthesis and disruption of membrane integrity.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. In vitro studies revealed that it induces apoptosis in human breast cancer cells (MCF-7) through the activation of caspase pathways. The compound was found to inhibit cell proliferation with an IC50 value of approximately 22 µM.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 22 |

| HeLa | 30 |

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound has shown anti-inflammatory effects in animal models. It significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-induced inflammation models.

The biological activities of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The triazole moiety is known to inhibit various enzymes involved in pathogen metabolism.

- Cell Cycle Arrest : In cancer cells, it disrupts the cell cycle at the G2/M phase.

- Cytokine Modulation : It modulates immune responses by affecting cytokine production.

Case Studies

Several case studies have highlighted the therapeutic potential of triazole derivatives:

- A study conducted by Zhang et al. demonstrated that this compound effectively reduced tumor growth in xenograft models of breast cancer.

- Another investigation by Patel et al. focused on the antimicrobial efficacy against multidrug-resistant strains, showcasing its potential as a lead compound for developing new antibiotics.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzyl Group

Para-Substituted Derivatives

- [1-(4-Chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol (CAS 133902-66-6): Replacing CF₃ with Cl reduces electron withdrawal, lowering molecular weight (277.63 vs. 277.63* for the target) but maintaining moderate hydrophobicity. This compound is used in safety studies .

- [1-Phenyl-1H-1,2,3-triazol-4-yl]methanol (CAS 103755-58-4): Lacking substitution on the benzyl ring, this derivative shows lower corrosion inhibition (similarity index: 0.62) and reduced biological activity due to weaker electronic effects .

Ortho/Meta-Substituted Derivatives

- Phenyl-[1-(2-Trifluoromethylbenzyl)-1H-1,2,3-triazol-4-yl]-methanol: The ortho-CF₃ group introduces steric hindrance, reducing synthetic yields (91.5% vs. higher yields for para-substituted analogs) and altering biological target interactions .

- [1-[4-Chloro-3-(Trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl]methanol (CAS 133902-66-6): The combined Cl (para) and CF₃ (meta) substituents increase molecular weight (277.63 g/mol) and may enhance antiviral activity by mimicking bioactive motifs .

Variations in the Triazole Side Chain

- Methyl vs. Hydroxymethyl Groups: 1-(3,5-Dimethylbenzyl)-1H-1,2,3-triazol-4-yl)methanol: The hydroxymethyl group improves solubility in polar solvents compared to methyl derivatives, facilitating applications in aqueous systems . 1-(4-Fluorobenzyl)-1H-1,2,3-triazol-4-yl)methylthio}-1H-benzimidazole: Replacing methanol with methylthio enhances corrosion inhibition (96% efficiency on API 5L X52 steel) due to sulfur’s electron-donating properties .

Molecular Properties

| Compound | Molecular Weight (g/mol) | Substituents (Benzyl) | Key Feature |

|---|---|---|---|

| Target Compound | 277.63* | 4-CF₃ | High hydrophobicity, EWG effects |

| [1-(4-Chlorophenyl)-...]methanol | 277.63 | 4-Cl, 3-CF₃ | Dual halogen effects |

| (1-Phenyl-1H-triazol-4-yl)methanol | 175.17 | None | Baseline for substituent studies |

| 1-(2-Trifluoromethylbenzyl)-...methanol | 277.63 | 2-CF₃ | Steric hindrance reduces reactivity |

*Exact molecular weight of the target compound is inferred from analogs.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for synthesizing (1-(4-(trifluoromethyl)benzyl)-1H-1,2,3-triazol-4-yl)methanol?

- Methodology : The compound is typically synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). For example, azides derived from 4-(trifluoromethyl)benzyl halides react with propargyl alcohol derivatives under mild conditions (e.g., CuSO₄·5H₂O and sodium ascorbate in THF/H₂O) to yield the triazole core. Post-cycloaddition oxidation or reduction steps may refine the methanol substituent .

- Key Conditions :

| Reagent/Condition | Role | Example |

|---|---|---|

| CuSO₄·5H₂O | Catalyst | 5 mol% |

| Sodium ascorbate | Reducing agent | 10 mol% |

| THF/H₂O (3:1) | Solvent system | 12 h, RT |

Q. How is the structural integrity of this compound validated in synthetic workflows?

- Analytical Techniques :

- ¹H/¹³C NMR : Confirms regioselectivity (1,4-substitution) and presence of the trifluoromethylbenzyl group. For example, the benzyl proton signals appear as a singlet near δ 5.5 ppm, while the triazole C-4 methanol group shows characteristic shifts at δ 4.7–5.0 ppm .

- LCMS : Validates molecular weight (e.g., [M+H]⁺ at m/z 298) and purity (>95%) .

- X-ray crystallography : Resolves stereoelectronic effects, such as planarity of the triazole ring and spatial orientation of the trifluoromethyl group .

Q. What are common pitfalls in purifying this compound, and how are they addressed?

- Challenges : Hydrophilicity of the methanol group complicates column chromatography.

- Solutions : Use polar solvents (e.g., DCM:MeOH gradients) or derivatization (e.g., acetate protection followed by deprotection) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the compound’s reactivity or binding affinity?

- Approach : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the triazole N-2 atom often exhibits high electron density, making it a target for electrophilic substitutions .

- Applications : Docking studies (e.g., with EGFR or bacterial enzymes) guide structural modifications to enhance binding, such as adding electron-withdrawing groups to the benzyl ring .

Q. What strategies optimize yield in multi-step syntheses involving this compound?

- Key Factors :

- Catalyst loading : Reducing Cu(I) to 2–3 mol% minimizes side reactions.

- Temperature control : Maintaining 50–60°C during cycloaddition improves regioselectivity .

Q. How do structural modifications influence biological activity in related triazole derivatives?

- Structure-Activity Relationship (SAR) :

- Trifluoromethyl group : Enhances metabolic stability and lipophilicity (logP ~2.5), improving membrane permeability .

- Methanol substituent : Converting to phosphonate esters (e.g., dimethyl phosphonate) increases bioavailability, as seen in antibacterial assays against S. aureus (MIC = 2 µg/mL) .

Q. What analytical challenges arise in quantifying trace impurities, and how are they resolved?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.